4-Fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis Intermediate:

4-FBA serves as a valuable intermediate in various organic syntheses [, ]. Its presence of a fluorine atom and a carboxylic acid group makes it reactive and allows for diverse transformations. Notably, it plays a role in synthesizing:

- N-cuccinimidyl 4-[18F]-fluorobenzoate: This radiolabeled molecule is crucial for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of various diseases [].

Crystallographic Studies:

The unique electron distribution of 4-FBA makes it a suitable candidate for high-resolution charge density studies using X-ray crystallography []. These studies offer detailed insights into the electronic structure and bonding behavior of molecules, contributing to understanding chemical reactivity and material properties.

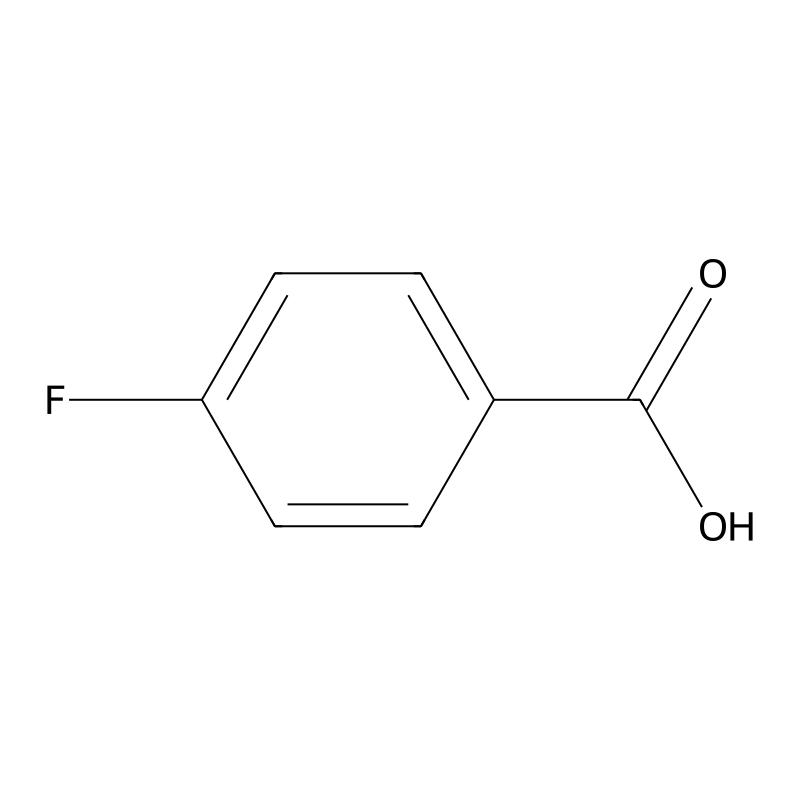

4-Fluorobenzoic acid (p-fluorobenzoic acid) is an organic compound with the formula C7H5FO2. It is a colorless solid and a derivative of benzoic acid, a common carboxylic acid []. 4-Fluorobenzoic acid finds significance primarily as a synthetic intermediate in the production of various other chemicals [].

Molecular Structure Analysis

4-Fluorobenzoic acid has a relatively simple molecular structure. The core consists of a benzene ring (six-membered carbon ring) with a carboxylic acid group (C=O-OH) attached at one position (para position, denoted by "4-") and a fluorine atom (F) attached to another carbon atom on the ring (also para position to the carboxylic acid group) [, ]. This structure influences several key features:

- Aromatic character: The presence of the benzene ring grants the molecule aromatic character, making it stable and resistant to many reactions [].

- Polarity: The presence of the electronegative fluorine and carboxylic acid group introduces some polarity into the molecule, allowing it to have some degree of solubility in water [].

Chemical Reactions Analysis

Synthesis:

Protection and Diazotization:

4-Aminobenzoic acid is first converted to its ethyl ester (to protect the carboxylic acid group). This is then diazotized using sodium nitrite (NaNO2) in acidic conditions to form a diazonium salt.

Fluoride Introduction:

The diazonium salt is then reacted with a tetrafluoroborate salt (BF₄⁻) to replace the diazonium group with a fluorine atom.

Ester Hydrolysis:

Finally, the ethyl ester group is hydrolyzed back to the free carboxylic acid using a base, yielding 4-fluorobenzoic acid.

Balanced Chemical Equation (for step 2):

Ar-N₂⁺ (diazonium salt) + BF₄⁻ → Ar-F + N₂ + BF₃

(Where Ar represents the benzene ring with attached substituents)

Decomposition:

At high temperatures, 4-fluorobenzoic acid can decompose into various products, including carbon dioxide, carbon monoxide, and fluorinated hydrocarbons. The exact decomposition pathway depends on the specific conditions.

Other Relevant Reactions:

4-Fluorobenzoic acid can participate in various other reactions typical of carboxylic acids, such as esterification and amidation, to form different derivatives [].

Physical And Chemical Properties Analysis

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: Can be reduced to 4-fluorobenzyl alcohol using reducing agents.

- Halogenation: The fluoro group can undergo substitution reactions with other halogens under specific conditions.

The compound's acidity is characterized by a pKa value of approximately 4.15, indicating its behavior as a weak acid in aqueous solutions .

4-Fluorobenzoic acid exhibits notable biological activity, particularly as a bacterial xenobiotic metabolite. It has been studied for its potential effects on microbial metabolism, where it can be degraded by specific bacterial strains into 4-fluorocatechol through an ortho-cleavage pathway. This metabolic transformation highlights its relevance in environmental microbiology and bioremediation processes .

Several methods are employed for synthesizing 4-fluorobenzoic acid:

- Schiemann Reaction: A common method where 4-aminobenzoic acid is diazotized and fluorinated using tetrafluoroborate, followed by hydrolysis of the resulting ester to yield the free acid .

- Direct Fluorination: Involves the treatment of benzoic acid derivatives with fluorinating agents under controlled conditions.

- Biotransformation: It can also be formed through the aerobic biotransformation of 4-fluorocinnamic acid by microbial action .

4-Fluorobenzoic acid is utilized in various applications:

- Organic Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals, including N-succinimidyl 4-[18F]-fluorobenzoate for radiolabeling antibodies used in medical imaging .

- Research: Employed in high-resolution charge density studies to investigate molecular interactions and properties.

- Agricultural Chemicals: Used in the synthesis of agrochemicals due to its reactivity and functional group compatibility .

Studies have shown that 4-fluorobenzoic acid interacts with various biological systems, particularly in microbial degradation pathways. Its degradation products can influence microbial community dynamics and are significant in understanding xenobiotic metabolism in environmental contexts. Research indicates that its presence can affect the metabolic pathways of certain bacterial strains, leading to insights into bioremediation strategies .

Several compounds share structural similarities with 4-fluorobenzoic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic Acid | No fluorine substituent; widely used as a preservative. | |

| 2-Fluorobenzoic Acid | Fluoro group at ortho position; different reactivity profile. | |

| 3-Fluorobenzoic Acid | Fluoro group at meta position; altered acidity and reactivity. | |

| 4-Chlorobenzoic Acid | Chlorine substituent; used in similar synthetic routes but with different biological activities. |

Uniqueness of 4-Fluorobenzoic Acid

The primary distinction of 4-fluorobenzoic acid lies in its para-fluoro substitution, which significantly alters its chemical reactivity compared to its non-fluorinated analogs and other fluorinated benzoic acids. This unique positioning affects not only its acidity but also its utility in synthetic applications, especially in radiolabeling techniques for biomedical research .

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 49 companies with hazard statement code(s):;

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant